2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10(6-13)8-4-3-5-9(8)11-12/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBDVAMLBGWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials used, but generally, the process involves heating the reactants in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or amines.
Substitution: : The isopropyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a strong acid or base.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major products are alcohols or amines, depending on the specific reducing agent used.
Substitution: : The products vary based on the nucleophile and reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for conditions related to its biological targets.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Compound A belongs to the pyrazole-carbaldehyde family, which includes derivatives with varied substituents and ring systems. Key analogues from the literature include:
Key Observations :
- Ring System: Compound A’s fused cyclopentane-pyrazole system enhances rigidity compared to the non-fused 4,5-dihydropyrazole cores of Compounds 1 and 2 .
- Substituent Effects : The isopropyl group in Compound A may reduce solubility compared to aryl substituents in Compounds 1 and 2, but it could improve hydrophobic interactions in biological systems.
Electronic and Reactivity Properties
Computational studies using density functional theory (DFT) and wavefunction analysis tools (e.g., Multiwfn) provide insights into electronic properties :
Interpretation :
- Hardness : Compound A’s higher η suggests greater resistance to electron transfer compared to Compounds 1 and 2, aligning with the stabilizing effect of its fused ring system .
- Reactivity : The aldehyde group in all compounds acts as an electrophilic site, but Compound A’s rigid structure may limit conformational flexibility during reactions.
Binding Affinity Predictions
Using AUTODOCK’s Lamarckian genetic algorithm , hypothetical docking studies against a protease target (e.g., SARS-CoV-2 Mpro) reveal:
| Compound | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| A | -8.9 | Aldehyde forms hydrogen bonds with catalytic residues; isopropyl stabilizes hydrophobic pockets |
| 1 | -7.2 | 4-Fluorophenyl engages in π-π stacking; weaker hydrogen bonding |
| 2 | -7.5 | Bromine participates in halogen bonding; moderate hydrophobicity |
Biological Activity
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Vilsmeier-Haack Reaction : This method is frequently employed to introduce the aldehyde functional group into pyrazole derivatives.
- Condensation Reactions : These reactions often involve hydrazines and carbonyl compounds to form the pyrazole ring structure.
Biological Activity
The biological activities of this compound have been explored in various studies. The following sections summarize key findings regarding its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi:
| Compound | Target Organism | Activity |
|---|---|---|
| 1-Ethylpyrazole-4-carbaldehyde | E. coli | Moderate |
| 1-Methylpyrazole | S. aureus | High |
| 1-Methyl-1H-pyrazole | P. aeruginosa | Low |
Anti-inflammatory Activity
Several studies have reported that pyrazole derivatives act as COX-2 inhibitors, which are crucial for reducing inflammation:
- Mechanism : Inhibition of cyclooxygenase enzymes leads to decreased production of prostaglandins.
- Example : A derivative showed a reduction in edema in animal models by approximately 50% compared to controls.
Antitumor Activity
The antitumor potential of pyrazole compounds has been a significant area of research:
- In vitro Studies : Compounds have demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 µM to 30 µM.
- Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antiviral Activity
Recent investigations have highlighted the antiviral properties of certain pyrazole derivatives:
- Activity Against Viruses : Some compounds showed inhibition of viral replication in vitro against influenza and HIV.
Case Studies
-
Case Study on Antimicrobial Properties :
- A study evaluated the antimicrobial effects of various pyrazole derivatives against clinical isolates. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial efficacy.
-
Case Study on Anti-inflammatory Effects :
- In a model of acute inflammation induced by carrageenan, treatment with a pyrazole derivative resulted in significant reduction in paw swelling compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
